![molecular formula C11H11N3S B1348414 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine CAS No. 95469-88-8](/img/structure/B1348414.png)

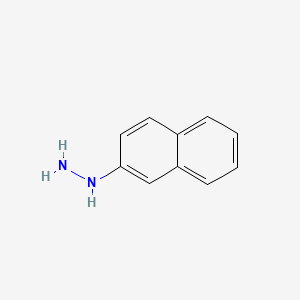

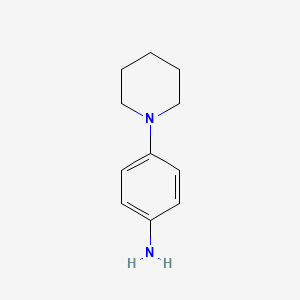

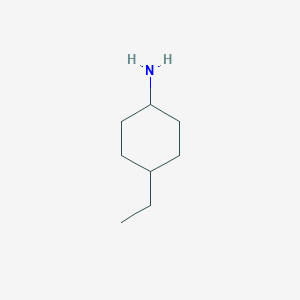

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine” is a chemical compound with a molecular weight of 217.291. It has a purity of 95%1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions1.Molecular Structure Analysis

The IUPAC name of this compound is 2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine1. The InChI code is 1S/C11H11N3S/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H21.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds are often involved in various organic reactions1.Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.291. The InChI code provides information about its molecular structure1.Applications De Recherche Scientifique

Structural Analysis and Chemical Properties

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine and its derivatives have been extensively studied for their structural and chemical properties. One study focused on the isolation, characterization, and X-ray structure determination of a Schiff base ligand derived from a similar compound, highlighting its stable structure due to strong intramolecular hydrogen bonds, suggesting potential in various chemical applications (Thakar et al., 2015).

Synthesis and Biological Activity

Several studies have documented the synthesis of derivatives and evaluated their biological properties:

- A series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones showed significant biological activities, indicating their potential in medical and pharmacological research (Menozzi et al., 1992).

- Novel isolated or fused heterocyclic ring systems with pyrazole, including enaminones containing pyrazolone ring photochromic functional units and pyrazolo[3,4-b]quinoline, were synthesized and characterized for antibacterial and antitumor agents (Hamama et al., 2012).

- New unsymmetrical 2,5-Disubstituted-1,3,4-oxadiazoles and 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles bearing Thieno[2,3-c]pyrazolo moiety were synthesized, indicating their chemical versatility and potential for further pharmaceutical development (Patil et al., 2014).

Applications in Material Science

Research has also explored the applications of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine in material sciences, particularly in the development of polymers and electrochromic materials:

- Arylamine substituted low energy gap carbazole polymers were prepared, with studies on their photovoltaic properties, indicating their potential in renewable energy applications (Mohamad et al., 2010).

- Asymmetric structure polymers based on carbazole-EDOT and 2, 5–dithienylpyrrole derivatives were synthesized, exhibiting fast switching time, reasonable optical contrast, and good coloration efficiency, which could have applications in electrochromic devices (Hu et al., 2019).

Safety And Hazards

Specific safety and hazard information for this compound is not readily available. As with all chemicals, it should be handled with care, following appropriate safety protocols1.

Orientations Futures

The future directions for research on this compound are not clear from the available information. However, given its complex structure, it could be of interest in various areas of organic chemistry and medicinal chemistry1.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

Propriétés

IUPAC Name |

2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKVTEYRFBNYMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365915 |

Source

|

| Record name | 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine | |

CAS RN |

95469-88-8 |

Source

|

| Record name | 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

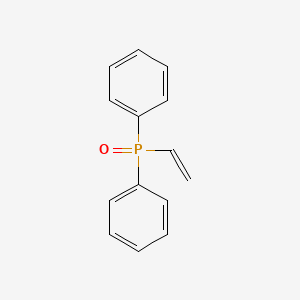

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)

![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)